molecular formula C16H13FN4OS B3886772 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (2-FLUORO-BENZYLIDENE)-HYDRAZIDE

2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (2-FLUORO-BENZYLIDENE)-HYDRAZIDE

Cat. No.: B3886772
M. Wt: 328.4 g/mol
InChI Key: PLVXIDZDZRBSAH-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (2-FLUORO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that features a benzimidazole moiety, a sulfur linkage, and a hydrazide functional group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (2-FLUORO-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:

    Formation of Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of Sulfur Linkage: The benzimidazole derivative can be reacted with thiol-containing compounds to introduce the sulfur linkage.

    Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine derivatives to form the hydrazide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur linkage or hydrazide group.

    Reduction: Reduction reactions could target the benzimidazole ring or the hydrazide group.

    Substitution: Substitution reactions might occur at the benzimidazole ring or the aromatic ring of the fluorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Halogenation or nitration reactions might use reagents like bromine or nitric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be studied for its potential as an antimicrobial or anticancer agent, given the known activities of benzimidazole derivatives.

Medicine

In medicine, research could focus on its potential therapeutic effects, such as anti-inflammatory or antiviral properties.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (2-FLUORO-BENZYLIDENE)-HYDRAZIDE would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole are known for their antiparasitic activities.

    Hydrazide Derivatives: Isoniazid is a well-known hydrazide used in the treatment of tuberculosis.

Uniqueness

The uniqueness of 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (2-FLUORO-BENZYLIDENE)-HYDRAZIDE lies in its combined structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4OS/c17-12-6-2-1-5-11(12)9-18-21-15(22)10-23-16-19-13-7-3-4-8-14(13)20-16/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVXIDZDZRBSAH-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (2-FLUORO-BENZYLIDENE)-HYDRAZIDE
Reactant of Route 2
Reactant of Route 2
2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (2-FLUORO-BENZYLIDENE)-HYDRAZIDE
Reactant of Route 3
Reactant of Route 3
2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (2-FLUORO-BENZYLIDENE)-HYDRAZIDE
Reactant of Route 4
Reactant of Route 4
2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (2-FLUORO-BENZYLIDENE)-HYDRAZIDE
Reactant of Route 5
Reactant of Route 5
2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (2-FLUORO-BENZYLIDENE)-HYDRAZIDE
Reactant of Route 6
Reactant of Route 6
2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (2-FLUORO-BENZYLIDENE)-HYDRAZIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.